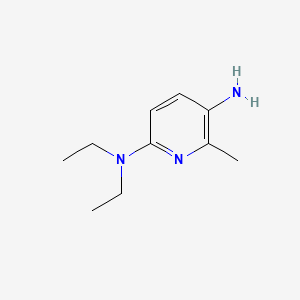

N2,N2-Diethyl-6-methyl-2,5-pyridinediamine

Description

Historical Context and Evolution of Academic Interest in Pyridinediamine Systems

The academic fascination with pyridine-based compounds dates back to the 19th century, following the isolation of pyridine (B92270) from bone tar. The subsequent exploration of its derivatives has been a cornerstone of heterocyclic chemistry. Pyridine-based ring systems are integral to numerous therapeutic agents, highlighting their pharmacological importance. chemicalbook.com The introduction of amino groups to the pyridine ring, forming pyridinediamines, significantly alters the electronic properties and reactivity of the scaffold, opening up new avenues for research and application.

Historically, interest in pyridinediamine systems has been closely linked to the development of medicinal chemistry. The pyridine moiety is a key pharmacophore due to the ability of its nitrogen atom to form hydrogen bonds with biological receptors, thereby enhancing the pharmacokinetic properties of drug candidates. luxembourg-bio.com Over the past few decades, a multitude of pyridine-containing drugs have received FDA approval, demonstrating the sustained interest in this heterocyclic system. chemsrc.com The academic and industrial focus has been on synthesizing and evaluating a wide array of substituted pyridines to explore their therapeutic potential against various diseases. chemicalbook.comluxembourg-bio.com

Fundamental Structural Framework and Electronic Properties of the Pyridinediamine Moiety

The pyridinediamine moiety is characterized by a pyridine ring substituted with two amino groups. The defining feature of the pyridine ring is the presence of a nitrogen atom, which imparts a dipole moment to the molecule and influences its electronic properties. luxembourg-bio.com The nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the ring and affecting its aromaticity and reactivity.

Overview of Current Research Trajectories and Scholarly Significance of N2,N2-Diethyl-6-methyl-2,5-pyridinediamine

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its significance can be inferred from its status as a research compound and its structural relation to other scientifically important molecules. It is primarily available as a dihydrochloride (B599025) salt, indicating its use in research settings where stability and solubility are crucial.

The structure of this compound suggests its potential as an intermediate in the synthesis of more complex molecules. The presence of a primary amino group and a tertiary amino group on the pyridine ring offers multiple sites for functionalization. A plausible synthetic route to this compound involves the reduction of a nitro-group precursor, such as N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. This transformation is a common strategy in the synthesis of aromatic amines.

The scholarly significance of this compound likely lies in its role as a building block in the development of new materials or biologically active agents. Substituted pyridinediamines are explored for their potential in various applications, from catalysis to medicinal chemistry. The specific substitution pattern of this compound, with its diethylamino and methyl groups, could be designed to fine-tune the steric and electronic properties of target molecules.

Data Tables

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

| CAS Number | 168091-36-9 | |

| Molecular Formula | C10H19Cl2N3 | |

| Molecular Weight | 252.18 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-diethyl-6-methylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-4-13(5-2)10-7-6-9(11)8(3)12-10/h6-7H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDMXMZRZXGLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N2,n2 Diethyl 6 Methyl 2,5 Pyridinediamine

Established Synthetic Routes to N2,N2-Diethyl-6-methyl-2,5-Pyridinediamine

Established routes typically rely on a sequential, multistep process starting from readily available pyridine (B92270) precursors. The key challenges in these syntheses are controlling the regiochemistry of substitution and achieving selective functionalization of the amino groups.

A plausible and common strategy for assembling substituted pyridines like the target compound begins with a simpler, functionalized pyridine, such as 2-amino-6-methylpyridine (B158447) (2-aminopicoline). The synthesis would proceed through a series of electrophilic substitution and functional group manipulation steps.

A proposed synthetic pathway involves:

Nitration: The starting material, 2-amino-6-methylpyridine, is subjected to electrophilic nitration. The amino group at C2 and the methyl group at C6 are both activating, ortho-para directing groups. The C5 position is para to the strongly activating amino group, making it the most probable site for nitration, leading to the formation of 2-amino-6-methyl-5-nitropyridine.

Reduction: The resulting nitro-compound is then reduced to form 6-methylpyridine-2,5-diamine (B1333559). A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrazine (B178648) monohydrate or hydrogen gas. mdpi.com

Selective Alkylation: The final step is the selective diethylation of the amino group at the C2 position. This is the most challenging step, as the two amino groups in 6-methylpyridine-2,5-diamine have similar reactivity. Achieving selective alkylation on one nitrogen atom over the other often requires careful control of reaction conditions (reagents, stoichiometry, temperature) or the use of protecting groups. The reaction would typically involve an ethylating agent like ethyl iodide or diethyl sulfate.

The synthesis of a related intermediate, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, starts from 2-aminopicoline, highlighting its role as a key precursor in building complex pyridine derivatives. ntu.ac.uk

Regioselectivity is paramount in the synthesis of polysubstituted pyridines. In the context of this compound, control is required during both the introduction of the nitrogen functions and their subsequent alkylation.

Regioselective Nitration: As mentioned, the directing effects of the pre-existing amino and methyl groups on the pyridine ring guide the incoming nitro group primarily to the C5 position. This innate reactivity simplifies the synthesis by avoiding the formation of multiple isomers.

Selective Alkylation: Achieving selective N,N-diethylation at the C2 position over the C5 position is a significant hurdle. Modern synthetic chemistry has developed strategies to address such challenges. One approach involves using blocking groups to temporarily protect one of the reactive sites. nih.govchemrxiv.org For instance, a removable protecting group could be installed on the C5-amino group, allowing for the exhaustive alkylation of the C2-amino group. Subsequent removal of the protecting group would yield the desired product. Another strategy involves leveraging subtle differences in the electronic or steric environment of the two amino groups to favor the reaction at one site.

Recent advances have focused on direct C-H functionalization to install alkyl groups, although these often target the carbon atoms of the ring. nih.govacs.org However, the principles of using directing or blocking groups from this field can be conceptually applied to the challenge of selective N-alkylation.

Novel Approaches and Optimized Synthetic Protocols

The drive for more efficient, cost-effective, and environmentally friendly chemical processes has led to the development of novel synthetic methods applicable to pyridine derivatives.

Modern organic synthesis provides advanced tools for controlling chemical reactivity (chemoselectivity) and spatial arrangement (stereoselectivity). While this compound is an achiral molecule, these principles are vital for the synthesis of related, more complex derivatives.

Chemoselectivity: This is crucial in the alkylation step. Catalyst-controlled reactions can differentiate between functional groups that would otherwise react indiscriminately. For example, a specific catalyst might be developed to bind preferentially to one of the amino groups, directing the alkylating agent to that site. Recent research has demonstrated catalyst-free, one-pot methods for the chemo- and regioselective synthesis of other complex nitrogen-containing heterocycles. nih.gov

Stereoselectivity: For the synthesis of chiral pyridine derivatives, stereoselective methods are essential. Research into the synthesis of functionalized thiazoles, for instance, has shown that certain reaction conditions can produce specific stereoisomers, with product formation being dependent on reaction time. nih.gov These advanced concepts, focusing on kinetic versus thermodynamic product control, represent the cutting edge of synthetic strategy that can be applied to the synthesis of novel pyridinediamine structures. nih.gov

Green chemistry aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in For the synthesis of pyridine derivatives, this involves several key strategies:

Green Solvents: Replacing traditional, often hazardous, organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inbiosynce.com

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. Metal-pyridine catalysts, for example, can enhance reaction efficiency and selectivity, reducing the need for excess reagents and simplifying purification. biosynce.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a prime example of this principle and are used to create pyridine frameworks. researchgate.netnih.gov

These green protocols lead to higher yields, shorter reaction times, reduced toxicity, and financial benefits, making them highly desirable for industrial-scale synthesis. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. youngin.com By using microwave irradiation to heat the reaction mixture, chemists can often dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov

This technology is highly applicable to the synthesis of pyridine and other heterocyclic compounds. eurekaselect.com For example, multicomponent reactions to form substituted pyridines that might take hours with conventional heating can be completed in minutes under microwave irradiation, often with a significant increase in product yield. nih.gov This efficiency is due to rapid, uniform heating that can lead to different reaction pathways or selectivities. youngin.com

The table below, based on data from a study on the synthesis of 3-pyridine derivatives, clearly illustrates the advantages of microwave (MW) irradiation over conventional heating (CH) for a one-pot, four-component reaction. nih.gov

| Product | Method | Time (min) | Yield (%) |

| 5a | MW | 2 | 94 |

| CH | 10 | 80 | |

| 5b | MW | 3 | 92 |

| CH | 15 | 77 | |

| 5c | MW | 2 | 90 |

| CH | 12 | 75 | |

| 5d | MW | 4 | 88 |

| CH | 18 | 70 |

This interactive table demonstrates the consistently shorter reaction times and higher yields achieved with microwave-assisted synthesis compared to conventional heating for the preparation of pyridine derivatives. nih.gov

Reactivity of Key Synthetic Intermediates and Precursors to this compound

The formation of the pivotal intermediate, N,N-diethyl-6-methyl-5-nitro-2-pyridinamine, can be achieved through two main synthetic routes, each with its own set of precursors and reactivity considerations. The final step in the synthesis is the reduction of this nitro intermediate.

One primary route involves the direct nitration of 2-(diethylamino)-6-methylpyridine. In this electrophilic aromatic substitution, the diethylamino and methyl groups on the pyridine ring direct the incoming nitro group. A study has detailed a method for the synthesis of 5-nitro-2-diethylamino-6-methyl pyridine by the nitration of 2-diethylamino-6-methylpyridine using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). nanobioletters.comresearchgate.net The reaction temperature is a critical parameter and is maintained between 266-270K. researchgate.net

The molar ratio of the nitrating agents and the substrate significantly influences the reaction's outcome. Research findings indicate that a mole ratio of HNO₃ to 2-diethylamino-5-methyl pyridine of approximately 1.2 is optimal to minimize unconverted starting material. researchgate.net Furthermore, a nearly 100% conversion of the starting material can be achieved when the H₂SO₄/HNO₃ molar ratio is 5. nanobioletters.comresearchgate.net

Interactive Data Table: Nitration of 2-(diethylamino)-6-methylpyridine

| Parameter | Optimal Condition | Finding | Source |

| Reactants | 2-(diethylamino)-6-methylpyridine, HNO₃, H₂SO₄ | Electrophilic nitration to form the 5-nitro derivative. | nanobioletters.comresearchgate.net |

| Temperature | 266-270 K | Precise temperature control is crucial for the reaction. | researchgate.net |

| HNO₃ to Substrate Ratio | ~1.2 | Minimizes the amount of unreacted starting material. | researchgate.net |

| H₂SO₄ to HNO₃ Ratio | 5 | Leads to almost complete conversion of the substrate. | nanobioletters.comresearchgate.net |

An alternative pathway to N,N-diethyl-6-methyl-5-nitro-2-pyridinamine involves the nucleophilic aromatic substitution of a halogenated precursor. This method would start with 2-chloro-6-methyl-5-nitropyridine. The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 5-position, making it susceptible to nucleophilic attack by diethylamine. This type of reaction is a common strategy for the synthesis of substituted pyridines. The kinetics of the reaction between 2-chloro-5-nitropyridine (B43025) and various anilines have been studied, indicating that such substitutions are feasible. researchgate.net

The final key step in the synthesis of this compound is the reduction of the nitro group of N,N-diethyl-6-methyl-5-nitro-2-pyridinamine. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this type of reduction include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas. The general mechanism for the hydrogenation of a formamide (B127407) intermediate, which shares similarities with nitro group reduction, suggests that the process involves cleavage of the C-N bond to form the desired amine. researchgate.net

Interactive Data Table: Precursor Reactions for this compound Synthesis

| Reaction | Precursor 1 | Precursor 2 | Product | Key Reactivity Aspect |

| Nitration | 2-(diethylamino)-6-methylpyridine | HNO₃/H₂SO₄ | N,N-diethyl-6-methyl-5-nitro-2-pyridinamine | Electrophilic aromatic substitution directed by existing substituents. |

| Nucleophilic Substitution | 2-chloro-6-methyl-5-nitropyridine | Diethylamine | N,N-diethyl-6-methyl-5-nitro-2-pyridinamine | Activation of the leaving group by the nitro substituent. |

| Reduction | N,N-diethyl-6-methyl-5-nitro-2-pyridinamine | H₂ (with catalyst like Pd/C) | This compound | Catalytic hydrogenation of the nitro group to an amine. |

Advanced Structural Elucidation and Spectroscopic Investigations of N2,n2 Diethyl 6 Methyl 2,5 Pyridinediamine and Its Derivatives

X-ray Crystallography for Detailed Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into the solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing of a molecule.

Solid-State Conformation and Crystal Packing Analysis

The crystal packing in aminopyridine derivatives is often dictated by a combination of hydrogen bonding and π-π stacking interactions. The arrangement of molecules in the crystal lattice, whether in herringbone, parallel-displaced, or other motifs, is crucial in determining the bulk properties of the material. Computational crystal structure prediction methods can be employed to explore the likely packing arrangements and identify the most energetically favorable structures.

Table 1: Hypothetical Crystallographic Parameters for N2,N2-Diethyl-6-methyl-2,5-pyridinediamine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.6 |

| Volume (ų) | 1205.3 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes, as experimental data is not available.

Intermolecular Interactions and Hydrogen Bonding Networks through Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. In aminopyridine derivatives, N-H···N and C-H···π interactions are commonly observed. The presence of the diethylamino and methyl groups in this compound would also introduce C-H···N and C-H···C contacts.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional and advanced two-dimensional NMR techniques provides detailed information about the connectivity of atoms and the stereochemistry of a molecule.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While specific NMR spectra for this compound are not available in the literature, the application of 2D NMR techniques can be described based on general principles.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the ethyl groups (CH₂ and CH₃) and between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It would allow for the unambiguous assignment of the carbon signals corresponding to each proton in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | 158.2 |

| C3 | 7.15 (d) | 120.5 |

| C4 | 7.50 (d) | 135.8 |

| C5 | - | 145.1 |

| C6 | - | 155.9 |

| 6-CH₃ | 2.45 (s) | 23.7 |

| N2-CH₂ | 3.40 (q) | 45.3 |

| N2-CH₃ | 1.20 (t) | 13.1 |

| 5-NH₂ | 4.50 (s, br) | - |

Note: These are predicted chemical shifts and would require experimental verification. Coupling patterns are indicated as s (singlet), d (doublet), t (triplet), q (quartet), br (broad).

Dynamic NMR for Conformational Analysis and Hindered Rotations

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes and hindered rotation around single bonds. In this compound, hindered rotation around the C2-N(diethyl) bond could be a subject of DNMR studies. At low temperatures, the rotation might be slow enough to give rise to separate signals for the two ethyl groups, which would be in chemically non-equivalent environments. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. By analyzing the line shapes at different temperatures, the activation energy for the rotational barrier can be determined.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups and bonds.

For this compound, characteristic vibrational bands would be expected for the following groups:

N-H stretching: The primary amine (NH₂) at the 5-position would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching: The pyridine ring vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations of the diethylamino and amino groups would be found in the 1200-1350 cm⁻¹ region.

N-H bending: The in-plane bending (scissoring) vibration of the primary amine would be expected around 1600 cm⁻¹.

A combined analysis of both IR and Raman spectra, often aided by quantum chemical calculations, allows for a comprehensive assignment of the vibrational modes and provides a detailed picture of the molecule's bonding and structure.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation

Mass spectrometry (MS) stands as a pivotal analytical technique in the structural elucidation of novel compounds, offering profound insights into their molecular weight, elemental composition, and structural architecture through the analysis of fragmentation patterns. In the context of this compound and its derivatives, mass spectrometry is instrumental for confirming molecular identity, and more critically, for distinguishing between structural isomers—a task that can be challenging for other spectroscopic methods. The strategic application of various ionization techniques and tandem mass spectrometry (MS/MS) experiments allows for the detailed mapping of fragmentation pathways, providing a unique molecular fingerprint for the analyte.

Under electron ionization (EI), a hard ionization technique, this compound is expected to undergo characteristic fragmentation processes primarily driven by the presence of the amine functionalities and the aromatic pyridine core. The initial event is the formation of a molecular ion (M+•), a radical cation, whose m/z (mass-to-charge ratio) confirms the molecular weight of the compound. Subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

A predominant fragmentation mechanism for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For the N2,N2-diethylamino group, this would involve the loss of a methyl (•CH3) or an ethyl (•CH2CH3) radical. The loss of a methyl radical is often less favored than the loss of the larger ethyl group, which leads to a more stable secondary carbocation. However, the most characteristic α-cleavage for a diethylamino substituent is the loss of an ethyl radical to form a stabilized iminium ion.

Another significant fragmentation pathway involves cleavages around the pyridine ring. The methyl group attached to the pyridine ring can undergo benzylic cleavage, leading to the loss of a hydrogen radical (H•) to form a stable pyridyl-methyl radical cation, or the entire methyl group can be lost. The primary amino group at the 5-position can also influence the fragmentation, potentially through the loss of ammonia (B1221849) (NH3) or related species, particularly in more complex fragmentation sequences.

The table below outlines the proposed major fragmentation pathways for this compound under electron ionization, based on established fragmentation patterns of substituted aminopyridines and aliphatic amines. youtube.comlibretexts.org

| Proposed Fragment Ion | m/z (Proposed) | Proposed Neutral Loss | Fragmentation Pathway |

| [M]+• | 179 | - | Molecular Ion |

| [M-CH3]+ | 164 | •CH3 | Loss of a methyl radical from the diethylamino group (α-cleavage) |

| [M-C2H5]+ | 150 | •C2H5 | Loss of an ethyl radical from the diethylamino group (α-cleavage) |

| [Pyridine-CH2]+• | 106 | C2H5N | Cleavage of the N,N-diethylamino group |

| [Pyridine Ring Fragments] | Various | Various | Complex ring fragmentation |

Note: The m/z values are nominal and based on the most common isotopes.

The differentiation of this compound from its positional isomers is a critical analytical challenge where tandem mass spectrometry (MS/MS) becomes particularly powerful. Isomers such as those with the diethylamino and methyl groups at different positions on the pyridine ring will have the same molecular weight and will likely produce many of the same fragment ions. However, the relative intensities of these fragments can differ significantly, providing a basis for differentiation. nih.gov

For instance, an isomer with the diethylamino group at a different position may exhibit a different propensity for certain fragmentation pathways due to altered electronic effects or steric hindrance. Collision-induced dissociation (CID) of the protonated molecule [M+H]+, typically generated using a soft ionization technique like electrospray ionization (ESI), can highlight these differences. The position of the substituents on the pyridine ring influences the proton affinity of the nitrogen atoms, which in turn affects the fragmentation cascade upon collisional activation. nih.gov

Advanced techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) could provide an additional dimension of separation. IMS separates ions based on their size, shape, and charge, allowing for the potential separation of isomers prior to mass analysis, even if they are not chromatographically resolved. nih.gov The differential collision cross-sections of the isomeric ions can be a distinctive characteristic.

The table below illustrates a conceptual approach for distinguishing this compound from a hypothetical isomer, N4,N4-Diethyl-6-methyl-2,5-pyridinediamine, using tandem mass spectrometry. The relative abundance of specific fragment ions would be key to their differentiation.

| Compound | Parent Ion [M+H]+ | Key Fragment Ion 1 | Key Fragment Ion 2 | Rationale for Differentiation |

| This compound | 180 | [M+H - C2H4]+ | [Fragment from ring cleavage] | The proximity of the diethylamino group to the pyridine nitrogen at position 1 may influence ring opening pathways. |

| N4,N4-Diethyl-6-methyl-2,5-pyridinediamine (Hypothetical Isomer) | 180 | [M+H - C2H4]+ | [Different fragment from ring cleavage] | The electronic environment of the diethylamino group at position 4 would differ, likely altering the stability of certain fragment ions and leading to different relative abundances in the MS/MS spectrum. |

Note: The fragmentation of the hypothetical isomer is predictive and for illustrative purposes.

Chemical Reactivity, Transformation, and Derivatization Pathways of N2,n2 Diethyl 6 Methyl 2,5 Pyridinediamine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more prone to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. The substituents on the ring of N2,N2-Diethyl-6-methyl-2,5-pyridinediamine—a diethylamino group, a methyl group, and an amino group—significantly influence this inherent reactivity.

Electrophilic Aromatic Substitution (EAS) Studies

Substitution patterns in EAS reactions are governed by the ability of the substituents to stabilize the intermediate carbocation (the sigma complex). For pyridine derivatives, electrophilic attack is generally disfavored at the 2, 4, and 6 positions due to the electron-withdrawing nature of the nitrogen atom. However, the strong activating groups present in this compound would likely direct incoming electrophiles to the available positions on the ring.

Predicted Reactivity for Electrophilic Aromatic Substitution:

| Reagent/Reaction | Expected Product Outcome |

| Nitration (HNO₃/H₂SO₄) | Nitration is anticipated to be challenging due to the basicity of the amine groups and the pyridine nitrogen, which would be protonated under strongly acidic conditions, leading to ring deactivation. |

| Halogenation (Br₂/FeBr₃) | Halogenation may proceed, with the position of substitution directed by the powerful activating amino and diethylamino groups. |

| Sulfonation (SO₃/H₂SO₄) | Similar to nitration, sulfonation is expected to be difficult under standard conditions due to the basic nature of the compound. |

| Friedel-Crafts Alkylation/Acylation | These reactions are generally not successful with pyridine and its derivatives as the Lewis acid catalyst coordinates with the nitrogen atom, deactivating the ring. |

Nucleophilic Aromatic Substitution (NAS) and Ring Transformation Reactions

Nucleophilic aromatic substitution on the pyridine ring typically occurs at the 2- and 4-positions, which are electron-deficient. In this compound, these positions are already substituted. Therefore, direct NAS reactions involving the displacement of a hydrogen atom (Chichibabin reaction) or other leaving groups are not expected to be a primary reaction pathway for the pyridine ring itself under typical conditions.

Ring transformation reactions of pyridines are known but generally require harsh conditions or specific activation. There is no specific information available regarding such transformations for this compound.

Reactivity of Amine Functionalities in this compound

The presence of a primary amine (-NH₂) at the 5-position and a tertiary amine (-NEt₂) at the 2-position provides multiple avenues for chemical modification.

Alkylation and Acylation Reactions

While the tertiary diethylamino group is generally unreactive towards alkylation and acylation, the primary amino group at the 5-position is expected to readily undergo these reactions.

Expected Alkylation and Acylation Reactions:

| Reaction | Reagent | Expected Product |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylation of the 5-amino group. |

| Acylation | Acyl chloride or anhydride (e.g., Acetyl chloride) | N-acylation of the 5-amino group to form an amide. |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the 5-position is capable of reacting with aldehydes and ketones to form Schiff bases (imines). This is a common reaction for primary amines and is often reversible and catalyzed by acid or base.

A documented example of the derivatization of this compound involves its use in the synthesis of a cyan dye. In this process, the primary amino group of this compound participates in a condensation reaction.

Documented Derivatization Reaction:

| Reactant | Reagent | Product | Application |

| This compound | N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,3-dicyano-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene)acetamide | A cyan dye | Thermal dye transfer materials |

Mechanisms of Key Chemical Transformations and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for the reactions of this compound are not extensively reported in the literature. However, the mechanisms of the expected reactions can be inferred from general organic chemistry principles.

Alkylation and Acylation of the 5-Amino Group: These reactions would proceed via a standard nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide or acylating agent.

Schiff Base Formation: The formation of an imine with an aldehyde or ketone would proceed through a nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration to form the C=N double bond.

The kinetics of these reactions would be influenced by factors such as the concentration of reactants, temperature, solvent, and the presence of catalysts. For instance, the rate of Schiff base formation is often pH-dependent.

Synthesis and Characterization of Functionalized Derivatives of this compound

The chemical functionalization of this compound is a critical area of research for the development of novel materials, particularly in the field of dye chemistry. The presence of two amino groups on the pyridine ring, one of which is a primary amine, offers multiple sites for chemical reactions, allowing for the synthesis of a variety of derivatives with tailored properties. The primary amino group at the 5-position is a key site for derivatization, most notably through diazotization followed by azo coupling reactions to form vibrant azo dyes.

The synthesis of this compound itself is typically achieved through the reduction of its nitro precursor, N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. This reduction is a standard procedure in organic synthesis and can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst, or tin(II) chloride in the presence of a strong acid.

Once the diamine is obtained, its functionalization can proceed. A prominent pathway for derivatization is the formation of azo dyes. This process involves the diazotization of the primary amino group at the 5-position using nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is then coupled with a suitable aromatic compound, known as a coupling agent, to form the azo dye. The choice of coupling agent is crucial as it largely determines the color and properties of the resulting dye. Common coupling agents include phenols, anilines, and other electron-rich aromatic systems.

The characterization of these newly synthesized functionalized derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the derivative and can provide information about its fragmentation pattern, further aiding in structure confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as the N=N bond in azo dyes, as well as N-H and C-H bonds.

UV-Visible Spectroscopy: For colored compounds like azo dyes, UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λmax), which is related to the color of the compound.

Below are illustrative data tables for a hypothetical functionalized azo dye derivative of this compound, demonstrating the type of data that would be generated and analyzed in its characterization.

Table 1: Synthesis of a Functionalized Azo Dye Derivative

| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) |

| This compound | Phenol | Azo Coupling | 4-((2-(diethylamino)-6-methylpyridin-3-yl)diazenyl)phenol | 85 |

Table 2: Characterization Data for the Azo Dye Derivative

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (d, J = 8.8 Hz, 2H), 7.51 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.8 Hz, 2H), 6.45 (d, J = 8.0 Hz, 1H), 3.55 (q, J = 7.1 Hz, 4H), 2.50 (s, 3H), 1.20 (t, J = 7.1 Hz, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 158.0, 155.5, 148.2, 145.1, 135.0, 125.8, 116.0, 105.2, 45.3, 24.1, 13.0 |

| Mass Spec (ESI) | m/z = 299.17 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3400 (O-H), 3050 (Ar C-H), 2970 (Alkyl C-H), 1600 (N=N), 1510 (C=C) |

| UV-Vis (EtOH, λmax) | 420 nm |

Coordination Chemistry and Ligand Design Principles Involving N2,n2 Diethyl 6 Methyl 2,5 Pyridinediamine

N2,N2-Diethyl-6-methyl-2,5-pyridinediamine as a Ligand in Metal Complexes

Denticity, Chelation Modes, and Coordination Geometries

Based on its structure, this compound possesses three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen, the primary amine nitrogen at the 5-position, and the tertiary amine nitrogen of the diethylamino group at the 2-position. This allows for several possible coordination modes.

Monodentate: The ligand could coordinate to a metal center through its most basic nitrogen atom, which is typically the pyridine ring nitrogen.

Bidentate: Chelation could occur, forming a stable five-membered ring by coordinating through the pyridine nitrogen and the nitrogen of the diethylamino group at the 2-position. Another bidentate mode could involve the pyridine nitrogen and the primary amine at the 5-position, though this would form a less stable six-membered chelate ring.

Tridentate: In principle, the ligand could act as a tridentate donor, coordinating through all three nitrogen atoms. However, the geometry required for a single metal center to be bonded to all three nitrogens simultaneously might be strained.

Bridging: The ligand could also act as a bridging ligand, connecting two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal, and one or both of the exocyclic amino groups could coordinate to another metal.

The actual coordination mode would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands. The coordination geometries of the resulting complexes could vary widely, from common geometries like tetrahedral, square planar, and octahedral to more complex arrangements.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with a ligand like this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to dissolve both the ligand and the metal salt and to facilitate the complexation reaction.

The characterization of any resulting complexes would employ a range of spectroscopic techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-N bonds in the pyridine ring, as well as the N-H and C-N stretching frequencies of the amino groups upon coordination to a metal ion, would provide evidence of complex formation.

UV-Vis Spectroscopy: The electronic spectra of the complexes would show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions (for transition metals with d electrons). These spectra can provide information about the coordination geometry and the electronic structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would show shifts in the signals of the ligand's protons and carbons upon coordination to a diamagnetic metal ion. This can help to elucidate the structure of the complex in solution.

Mass Spectrometry: This technique would be used to determine the molecular weight of the complex and confirm its stoichiometry.

Electronic and Steric Effects of the Ligand Structure on Metal Coordination

The coordination behavior of this compound would be significantly influenced by both electronic and steric factors.

Electronic Effects: The pyridine ring is a π-deficient aromatic system, which can act as a π-acceptor. The amino groups are σ-donors and can also participate in π-donation to the pyridine ring. The diethylamino group is a stronger electron-donating group than the primary amino group. These electronic properties would influence the Lewis basicity of the nitrogen donor atoms and the stability of the resulting metal-ligand bonds.

Steric Effects: The diethyl groups on the nitrogen at the 2-position introduce significant steric bulk around this coordination site. This steric hindrance could influence the coordination geometry and may prevent the coordination of other bulky ligands to the metal center. The methyl group at the 6-position also adds to the steric crowding around the pyridine nitrogen.

Advanced Structural Analysis of Metal-Ligand Interactions in Coordination Compounds

A definitive understanding of the metal-ligand interactions in complexes of this compound would require single-crystal X-ray diffraction analysis. This technique would provide precise information on:

Bond Lengths and Angles: The distances between the metal center and the coordinated nitrogen atoms, as well as the angles within the coordination sphere, would reveal the exact geometry of the complex.

Crystal Packing: The arrangement of the complex molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, would be elucidated.

Hirshfeld surface analysis could be employed to visualize and quantify the intermolecular interactions within the crystal structure, providing insights into the forces that stabilize the crystal lattice.

Ligand Modifications and Structure-Coordination Relationships for Tunable Properties

The structure of this compound could be systematically modified to tune the properties of its metal complexes.

Varying Alkyl Groups: The ethyl groups on the diethylamino moiety could be replaced with other alkyl groups (e.g., methyl, propyl) to systematically vary the steric bulk and electronic properties.

Substitution on the Pyridine Ring: Additional substituents could be introduced on the pyridine ring to alter its electronic properties and steric profile.

Modification of the Second Amino Group: The primary amino group at the 5-position could be functionalized to introduce other donor atoms or to create more complex ligand architectures.

By studying the coordination chemistry of a series of such modified ligands, structure-coordination relationships could be established. This would allow for the rational design of complexes with specific electronic, magnetic, or catalytic properties.

Catalytic Applications and Mechanistic Insights of N2,n2 Diethyl 6 Methyl 2,5 Pyridinediamine and Its Complexes

Role of N2,N2-Diethyl-6-methyl-2,5-Pyridinediamine as an Organocatalyst

There is currently no available scientific literature describing the use of this compound as a standalone organocatalyst. While other diamine and pyridine (B92270) derivatives have been explored for their organocatalytic potential, specific research on this compound's ability to catalyze reactions independently of a metal center has not been found.

Metal-N2,N2-Diethyl-6-methyl-2,5-Pyridinediamine Complexes in Homogeneous Catalysis

The versatility of pyridine and diamine moieties in forming stable and catalytically active complexes with a variety of metals is a well-established principle in coordination chemistry and catalysis. However, specific research detailing the synthesis and catalytic application of metal complexes involving this compound as a ligand is not present in the reviewed literature.

Catalysis in Organic Transformations (e.g., Acylation, Esterification, Alkylation)

No studies were found that document the use of metal complexes of this compound in catalyzing acylation, esterification, or alkylation reactions. While related pyridine-based ligands are known to be effective in such transformations, the catalytic activity of complexes with this specific ligand has not been reported.

Exploration in Oxidation/Reduction Catalysis

The broader class of pyridine-diimine (PDI) ligands is known for its redox-active nature, where the ligand itself can participate in electron transfer processes during a catalytic cycle. This "ligand non-innocence" is a significant area of research for developing catalysts for oxidation and reduction reactions with earth-abundant metals. However, no specific studies have been published that investigate the redox properties or the application of this compound complexes in redox catalysis.

Potential in Asymmetric Catalysis

The development of chiral pyridine-containing ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.nethkbu.edu.hk The introduction of chirality to the ligand framework can create a specific three-dimensional environment around the metal center, which directs the stereochemical outcome of a reaction. nih.govrsc.org While numerous chiral pyridine-based ligands have been successfully employed in a wide range of asymmetric transformations, there is no information available on the synthesis of a chiral variant of this compound or its application in asymmetric catalysis.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic studies, including the identification of reactive intermediates and transition state analysis, are crucial for understanding catalyst behavior and designing more efficient systems. Research on related iron-pyridine(diimine) catalysts has identified catalyst deactivation pathways and the role of the redox-active ligand in catalytic C-H borylation. bohrium.comresearchgate.net Furthermore, mechanistic studies on other nitrogen-containing ligand complexes have elucidated pathways for reactions like C-H amination. nih.gov However, in the absence of any reported catalytic activity for this compound, no mechanistic investigations concerning this specific compound have been undertaken.

Kinetic Studies for Catalytic Rate and Selectivity Optimization

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific kinetic studies focused on the catalytic applications of this compound and its metal complexes. While the broader class of pyridinediamine ligands has been employed in various catalytic systems, detailed investigations into the reaction rates, selectivity optimization, and mechanistic pathways specifically involving this compound are not publicly available in the reviewed sources.

Kinetic studies are fundamental to understanding and enhancing the performance of a catalyst. Such studies typically involve systematic variation of reaction parameters—including temperature, pressure, and the concentrations of the catalyst, substrate, and other reagents—to elucidate the rate law and activation parameters of the catalytic reaction. This information is crucial for several reasons:

Rate Optimization: By determining the reaction order with respect to each component, researchers can identify rate-limiting steps and adjust concentrations to maximize the reaction rate.

Selectivity Enhancement: Kinetic analysis can reveal how different reaction pathways contribute to the formation of desired and undesired products. This understanding allows for the fine-tuning of reaction conditions to favor the selective formation of the target molecule. For instance, in reactions with multiple potential isomers or products, controlling the kinetics can steer the reaction towards a specific outcome.

Mechanistic Insights: The empirical rate law derived from kinetic experiments provides a powerful tool for proposing and validating catalytic cycles. By correlating the observed kinetics with spectroscopic or computational studies of catalytic intermediates, a detailed reaction mechanism can be constructed.

In the context of catalysis by metal complexes of substituted pyridinediamines, kinetic studies would be instrumental in clarifying the role of the ligand structure on catalytic activity and selectivity. The electronic and steric properties of the diethylamino and methyl substituents on the pyridine ring of this compound would be expected to influence the coordination environment of a metal center, thereby affecting the kinetics of substrate activation and product formation.

Although general principles of catalyst and ligand design are well-established in the field of organometallic chemistry and catalysis, the specific application of these principles to this compound remains an area for future research. The generation of detailed kinetic data would be a critical step in unlocking the potential catalytic applications of this compound and its derivatives.

Theoretical and Computational Studies of N2,n2 Diethyl 6 Methyl 2,5 Pyridinediamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, orbital energies, and electron distribution, which are key to predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like N2,N2-diethyl-6-methyl-2,5-pyridinediamine. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), can determine a variety of electronic and structural parameters. researchgate.netnih.gov

For a molecule such as this compound, DFT would be used to optimize the molecular geometry, finding the most stable arrangement of atoms. From this optimized structure, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

Other properties that can be derived from DFT calculations include ionization potential, electron affinity, and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino groups would be expected to be electron-rich sites.

Illustrative DFT-Calculated Properties for a Substituted Pyridine Derivative: This table presents hypothetical data for this compound, based on typical values for similar compounds, to illustrate the output of DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity |

Ab Initio Methods for Energetic Profiles and Reaction Path Studies

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energetic information.

These methods are particularly valuable for studying reaction mechanisms and determining the energetic profiles of chemical reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, ab initio calculations can be used to map the potential energy surface, identifying transition states and intermediates. numberanalytics.commasterorganicchemistry.com This allows for the determination of activation energies, which are critical for understanding reaction kinetics. The mechanism of reactions like nitration or halogenation at the pyridine ring could be thoroughly investigated, predicting the most likely sites of substitution. libretexts.orglibretexts.org

Conformational Analysis and Potential Energy Surfaces of this compound

The diethylamino group attached to the pyridine ring introduces conformational flexibility. The rotation around the C-N bonds can lead to different spatial arrangements (conformers) with varying energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can be used to construct a potential energy surface by systematically rotating the dihedral angles of the ethyl groups and calculating the energy at each point. This analysis would reveal the global minimum energy conformation, which is the most populated state of the molecule under thermal equilibrium. Semi-empirical methods like AM1 or PM5 can be employed for a preliminary scan of the conformational space, followed by more accurate DFT or ab initio calculations for the low-energy conformers. mdpi.com Understanding the preferred conformation is crucial as it influences the molecule's reactivity and its ability to interact with other molecules or metal ions.

Computational Modeling of Chemical Reactivity and Selectivity

Computational models can predict the chemical reactivity and selectivity of this compound. The amino groups (-NH2 and -N(Et)2) and the methyl group (-CH3) are electron-donating groups, which activate the pyridine ring towards electrophilic aromatic substitution. libretexts.org

Reactivity indices derived from DFT, such as Fukui functions or local softness, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For electrophilic attack, the calculations would likely show that the positions ortho and para to the strongly activating amino groups are the most reactive sites on the pyridine ring. numberanalytics.com The presence of multiple activating groups can lead to complex regioselectivity, which computational models can help to unravel by comparing the activation energies for substitution at different positions. libretexts.org

Prediction of Metal-Ligand Interactions and Complex Stability Parameters

The pyridine nitrogen and the two exocyclic amino nitrogens in this compound make it a potential chelating ligand for various metal ions. Computational chemistry offers powerful tools to predict the nature of these metal-ligand interactions and the stability of the resulting complexes. digitellinc.com

DFT calculations can be used to model the geometry of the metal complex and to compute the binding energy between the ligand and a metal ion. researchgate.netresearchgate.net By comparing the binding energies for different metal ions, one could predict the selectivity of the ligand. Furthermore, thermodynamic cycles combined with DFT calculations can predict the stability constants (log β) of these complexes in solution. digitellinc.com This involves calculating the Gibbs free energies of the free ligand, the free metal ion, and the metal-ligand complex. Such predictions are invaluable for designing ligands for specific applications in catalysis or materials science. nih.gov

Illustrative Predicted Binding Energies with Various Metal Ions: This table provides hypothetical binding energies for complexes of this compound with different divalent metal ions, illustrating the type of data that can be generated.

| Metal Ion (M²⁺) | Predicted Binding Energy (kcal/mol) | Coordination Geometry |

| Cu²⁺ | -45.2 | Distorted Square Planar |

| Ni²⁺ | -40.8 | Square Planar |

| Zn²⁺ | -35.5 | Tetrahedral |

| Co²⁺ | -38.1 | Tetrahedral |

| Fe²⁺ | -36.7 | Tetrahedral |

Emerging Research Frontiers and Future Directions in N2,n2 Diethyl 6 Methyl 2,5 Pyridinediamine Chemistry

Integration into Advanced Synthetic Methodologies for Complex Molecules

The pyridine (B92270) core is a ubiquitous structural element in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of novel synthetic routes to functionalized pyridines is a topic of intense research. N2,N2-Diethyl-6-methyl-2,5-pyridinediamine, with its distinct substitution pattern, offers a unique platform for the construction of more complex molecular architectures.

The presence of both a nucleophilic amino group and a diethylamino group, along with a methyl substituent on the pyridine ring, provides multiple reactive sites that can be selectively functionalized. This opens the door for its use in a variety of advanced synthetic strategies. For instance, the primary amino group can serve as a handle for derivatization through reactions such as acylation, alkylation, and diazotization, leading to a diverse library of new compounds.

Modern synthetic methodologies that could leverage the unique structure of this compound include:

Multicomponent Reactions: The diverse functional groups on the molecule make it an ideal candidate for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step.

Cross-Coupling Reactions: The pyridine ring can be further functionalized through various metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or other functional groups.

Synthesis of Fused Heterocycles: The amino and adjacent ring nitrogen atoms can participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules. The synthesis of fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often starts from appropriately substituted pyridine precursors researchgate.net.

While the direct application of this compound in the total synthesis of complex natural products has not yet been extensively documented, its potential as a versatile building block is clear. Future research will likely focus on exploring its reactivity and incorporating it into the synthesis of novel and intricate molecular scaffolds.

Design and Exploration of Novel Catalytic Systems

Pyridinediamine derivatives have shown considerable promise as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyridine ring and the amino substituents can chelate to a metal center, forming stable complexes that can catalyze a variety of chemical transformations. The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the pyridine ring, thereby influencing the activity and selectivity of the catalyst.

The this compound ligand, with its combination of a pyridine nitrogen, a primary amine, and a tertiary amine, presents a unique coordination environment. This could lead to the formation of novel metal complexes with interesting catalytic properties. For example, pyridine-bis(imine) (PDI) ligands have been instrumental in the development of highly active iron catalysts for olefin polymerization bohrium.com. While not a PDI ligand itself, this compound shares the core pyridine structure and nitrogen-based donor atoms, suggesting its potential utility in this area.

Potential catalytic applications for metal complexes of this compound include:

Oxidation Catalysis: The ability of the ligand to stabilize various metal oxidation states could be exploited in the development of catalysts for oxidation reactions.

Hydrogenation and Transfer Hydrogenation: Pyridyl-imine and other pyridine-based ligands have been successfully employed in iron- and ruthenium-catalyzed hydrogenation and transfer hydrogenation of ketones nih.govresearchgate.net. The electronic properties imparted by the diethylamino and methyl groups could modulate the catalytic activity of such systems.

Cross-Coupling Reactions: Palladium complexes with pyridine ligands have been utilized as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions acs.org. The specific substitution pattern of this compound could offer advantages in terms of catalyst stability and efficiency.

The design and synthesis of new catalytic systems based on this pyridinediamine scaffold is a promising avenue for future research, with the potential to uncover catalysts with novel reactivity and selectivity.

Development of Advanced Analytical and Spectroscopic Probes based on Pyridinediamine Scaffolds

Fluorescent chemosensors are powerful tools for the detection and quantification of various analytes, including metal ions, anions, and biologically important molecules. The design of these sensors often relies on a fluorophore unit linked to a receptor that selectively binds to the target analyte. Pyridine and its derivatives are attractive scaffolds for the development of fluorescent probes due to their inherent photophysical properties and the ease with which they can be functionalized.

The pyridinediamine scaffold of this compound incorporates several features that are desirable for the construction of fluorescent probes. The pyridine ring can act as a fluorophore, and the amino groups can serve as binding sites for analytes. The interaction of an analyte with the amino groups can lead to changes in the electronic structure of the molecule, resulting in a detectable change in its fluorescence properties (e.g., intensity, wavelength).

Research on related pyridine-based systems supports the potential of this compound in this area:

Metal Ion Sensing: Pyridine derivatives have been successfully developed as fluorescent sensors for a variety of metal ions, including heavy metals bohrium.com. The amino groups of the target compound could provide a binding site for metal ions, leading to a "turn-on" or "turn-off" fluorescence response.

Biological Probes: Aminopyridines are being explored as potential scaffolds for biological probes due to their fluorescence characteristics and their ability to be incorporated into larger biomolecules nih.gov. The "click-and-probing" approach, where a fluorescent signal is generated upon a specific chemical reaction, is a particularly interesting application.

pH Sensors: The nitrogen atoms in the pyridine ring and the amino groups are basic and can be protonated at different pH values. This can significantly alter the electronic properties and, consequently, the fluorescence of the molecule, making it a potential candidate for the development of pH sensors.

The synthesis and evaluation of this compound-based fluorescent probes is a largely unexplored but highly promising research direction that could lead to the development of novel analytical tools.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. For a relatively unexplored compound like this compound, theoretical studies can provide valuable insights that can guide experimental efforts and accelerate the discovery of new applications.

Density Functional Theory (DFT) is a powerful computational method that can be used to calculate a wide range of molecular properties, including:

Molecular Geometry and Electronic Structure: DFT calculations can provide a detailed picture of the three-dimensional structure of the molecule and the distribution of electrons within it. This information is crucial for understanding its reactivity and its potential to act as a ligand or a fluorescent probe.

Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of the compound and its derivatives.

Reaction Mechanisms: DFT can be used to model the pathways of chemical reactions, helping to identify the most likely products and to understand the factors that control the reaction's outcome. This can be particularly useful in planning the synthesis of new molecules based on the this compound scaffold.

Ligand-Metal Interactions: For the design of new catalysts, computational modeling can be used to study the interaction of the pyridinediamine ligand with different metal centers. This can help to predict the stability of the resulting complexes and their potential catalytic activity nih.gov.

While no specific theoretical studies on this compound have been published to date, the extensive literature on the computational analysis of other pyridine derivatives demonstrates the power of this approach bohrium.comnih.govresearchgate.netnih.gov. Applying these methods to the target compound will undoubtedly provide a deeper understanding of its fundamental properties and pave the way for its rational application in various fields of chemistry.

Conclusion

Summary of Key Academic Contributions and Insights on N2,N2-Diethyl-6-methyl-2,5-Pyridinediamine

A comprehensive review of publicly accessible scientific literature and chemical databases indicates that detailed academic contributions and in-depth research insights specifically concerning the chemical compound This compound are notably scarce. The available information is largely confined to its identification through a unique CAS number, its basic molecular formula, and its molecular weight, primarily from commercial chemical suppliers. This suggests that while the compound is available for research purposes, it has not been the subject of extensive academic study, or such studies are not widely published.

The pyridine (B92270) ring is a fundamental scaffold in numerous biologically important molecules and functional materials. researchgate.netnih.gov The introduction of amino groups to this ring, creating pyridinediamines, further enhances its potential for forming diverse chemical structures with a wide range of applications. Pyridine derivatives are integral to many pharmaceuticals, agrochemicals, and catalysts. researchgate.netresearchgate.net The specific substitution pattern of this compound, featuring a diethylamino group at the 2-position, a primary amino group at the 5-position, and a methyl group at the 6-position, presents a unique combination of electronic and steric properties. However, without dedicated research, its specific contributions to the field of chemistry remain largely theoretical.

Outlook on Future Research Avenues and Persistent Challenges in Pyridinediamine Chemistry

The broader field of pyridinediamine chemistry, and pyridine chemistry in general, is an active area of research with significant future potential and persistent challenges.

Future Research Avenues:

The development of novel synthetic methodologies is a key area of future research. numberanalytics.comnumberanalytics.com While general methods for the synthesis of pyridines are well-established, the regioselective introduction of multiple, distinct amine substituents onto the pyridine ring remains a complex task. Future work will likely focus on more efficient and selective catalytic methods, potentially utilizing transition metal catalysis or photocatalysis, to construct highly substituted pyridinediamines. researchgate.net

The exploration of pyridinediamines as scaffolds for new pharmaceuticals is a promising avenue. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. nih.govrsc.org The amino groups on the pyridinediamine core provide excellent handles for chemical modification, allowing for the generation of large libraries of compounds for screening against various biological targets. researchgate.netnih.gov Given the diverse biological activities of pyridine derivatives, including antibacterial, and potential for creating compounds that target specific enzymes or receptors, research into novel pyridinediamine-based therapeutics is expected to expand. nih.govderpharmachemica.com

In materials science, pyridinediamine derivatives hold potential for the development of new polymers, ligands for metal complexes with interesting catalytic or photophysical properties, and organic electronic materials. The nitrogen atoms in the pyridine ring and the amino substituents can coordinate with metal ions, making them valuable building blocks for coordination polymers and metal-organic frameworks (MOFs).

Persistent Challenges:

A significant and persistent challenge in pyridine chemistry is the selective functionalization of the pyridine ring. researchgate.netnih.gov The inherent electronic properties of the pyridine ring make direct and regioselective C-H functionalization difficult, especially at the C3 and C5 positions. phys.orginnovations-report.com Developing new synthetic strategies to overcome these challenges is crucial for accessing a wider range of pyridinediamine isomers and derivatives. nih.gov

Another challenge lies in the scalability and sustainability of synthetic routes. Many current methods for synthesizing substituted pyridines involve multiple steps, harsh reaction conditions, and the use of stoichiometric and often toxic reagents. The development of greener and more atom-economical synthetic pathways is a key goal for the future of heterocyclic chemistry. numberanalytics.com

Furthermore, understanding the structure-activity relationships (SAR) of pyridinediamine derivatives requires extensive and systematic studies. Elucidating how the position and nature of the amino substituents, as well as other groups on the pyridine ring, influence the biological activity or material properties is a complex task that necessitates a combination of synthesis, biological screening, and computational modeling.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N2,N2-Diethyl-6-methyl-2,5-pyridinediamine that influence its reactivity in synthetic chemistry applications?

- Answer: The compound (CAS 34392-84-2) has a molecular weight of 165.235 g/mol (C9H15N3), a density of 1.06 g/cm³, and a boiling point of 309.8°C. Its structure includes two ethyl groups at the N2 position and a methyl group at the 6-position, which contribute to steric hindrance and electronic effects. These properties impact solubility in polar solvents and influence nucleophilic substitution reactions. Researchers should prioritize solvent compatibility studies to optimize reaction conditions .

Q. How is this compound synthesized, and what purification methods are recommended to achieve high purity for research purposes?

- Answer: While direct synthesis protocols are not detailed in the evidence, analogous pyridine derivatives (e.g., 2,6-dimethoxy-3,5-pyridinediamine) suggest multi-step routes involving alkylation and amination. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity validation via HPLC (C18 column, acetonitrile/water gradient) is advised to ensure >98% purity for experimental reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include:

- ¹H NMR: δ 2.4–2.6 ppm (methyl protons at C6), δ 1.2–1.4 ppm (ethyl group protons), and δ 6.5–7.2 ppm (pyridine ring protons).

- IR: N-H stretches at ~3300 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹.

Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 165.127 (M⁺). Gas chromatography (GC) with flame ionization detection can assess volatility and purity .

Advanced Research Questions

Q. How can researchers design coordination complexes using this compound as a ligand, and what analytical methods validate metal-ligand interactions?

- Answer: The compound’s tertiary amine and pyridine groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Experimental design should include:

- Synthesis: React the ligand with metal salts (e.g., CuCl₂) in methanol under inert atmospheres.

- Validation: X-ray crystallography for structural elucidation, UV-Vis spectroscopy to monitor d-d transitions, and cyclic voltammetry to assess redox behavior. Stability constants can be determined via potentiometric titrations .

Q. What strategies are recommended to resolve contradictory data in the stability studies of this compound under varying pH and temperature conditions?

- Answer: Contradictions in stability data (e.g., degradation rates) often arise from uncontrolled variables. Mitigation strategies include:

- Standardization: Use buffered solutions (pH 3–11) and thermostatic controls (±0.1°C).

- Analytical Consistency: Employ HPLC with diode-array detection to track degradation products.

- Statistical Analysis: Apply multivariate regression to isolate pH/temperature effects. Reference methodologies from impedance cardiography studies for rigor in experimental design .

Q. How does the steric and electronic configuration of this compound influence its efficacy as a catalyst or intermediate in multi-step organic syntheses?

- Answer: The ethyl groups introduce steric bulk, reducing accessibility to the amine lone pairs, while the methyl group at C6 enhances electron density on the pyridine ring. This configuration favors applications in:

- Catalysis: As a base in Knoevenagel condensations.

- Intermediate: For synthesizing heterocyclic compounds (e.g., pyridopyrimidines). Computational modeling (DFT) can predict reactive sites, validated by kinetic studies .

Safety and Regulatory Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings, and how should accidental exposure be managed?

- Answer: While specific toxicity data are limited, structural analogs (e.g., 2,6-dimethoxy-3,5-pyridinediamine) suggest potential irritancy. Protocols include:

- PPE: Nitrile gloves, lab coats, and fume hood use.

- Spill Management: Neutralize with 5% acetic acid, followed by absorption with vermiculite.

- Regulatory Compliance: Classify under "Research Use Only" per guidelines in . Document handling procedures per OSHA Hazard Communication Standard .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products